1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISYDMFRZNALR-AQLFUWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: A Key Mediator of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-S-2-15(S)-HpETE-PE) is a specific oxidized phospholipid that has emerged as a critical signaling molecule in the execution of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the chemical properties, biological function, and mechanism of action of 1-S-2-15(S)-HpETE-PE. It is intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development who are investigating ferroptosis and related pathological conditions.

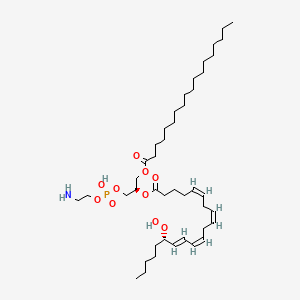

Chemical Properties

1-S-2-15(S)-HpETE-PE is a glycerophosphoethanolamine (B1239297) containing a saturated stearic acid at the sn-1 position and the polyunsaturated, oxidized fatty acid 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position.

| Property | Value |

| Molecular Formula | C43H78NO10P |

| Molecular Weight | 800.1 g/mol |

| CAS Number | 154436-49-4 |

| Appearance | A solution in ethanol (B145695) |

| Solubility | Ethanol: 30 mg/mL; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL |

| λmax | 237 nm |

Biological Function and Mechanism of Action

1-S-2-15(S)-HpETE-PE is a potent pro-ferroptotic molecule. Its synthesis and action are intricately linked to a specific enzymatic pathway and the overall cellular redox state.

Biosynthesis

The production of 1-S-2-15(S)-HpETE-PE is initiated by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE). This reaction is catalyzed by the 15-lipoxygenase (15-LOX) enzyme, specifically when it forms a complex with the phosphatidylethanolamine-binding protein 1 (PEBP1). The 15-LOX/PEBP1 complex exhibits a unique substrate specificity for phosphatidylethanolamines (PEs) containing arachidonic acid, leading to the generation of the hydroperoxy derivative.

Role in Ferroptosis

Ferroptosis is a form of programmed cell death driven by the accumulation of lipid peroxides. The key regulator of this process is the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides. When GPX4 is inhibited or its cofactor glutathione is depleted, lipid peroxides accumulate, leading to membrane damage and cell death.

1-S-2-15(S)-HpETE-PE acts as a direct death signal in this pathway. Its accumulation, particularly in the context of GPX4 inhibition, overwhelms the cell's antioxidant defenses, leading to rampant lipid peroxidation and the execution of the ferroptotic program.

The Role of ACSL4

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another critical player in sensitizing cells to ferroptosis. ACSL4 is responsible for esterifying polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into coenzyme A thioesters. These activated PUFAs are then incorporated into phospholipids, including PE, by lysophosphatidylcholine (B164491) acyltransferases (LPCATs). This enrichment of membranes with oxidizable PUFAs provides the necessary substrate for 15-LOX to produce pro-ferroptotic signals like 1-S-2-15(S)-HpETE-PE. Consequently, high ACSL4 expression is often correlated with increased sensitivity to ferroptosis inducers.

Signaling Pathway

The signaling cascade leading to ferroptosis induction by 1-S-2-15(S)-HpETE-PE involves a series of well-defined steps, from substrate availability to the final execution of cell death.

Caption: Signaling pathway of 1-S-2-15(S)-HpETE-PE-induced ferroptosis.

Quantitative Data

The pro-ferroptotic activity of 1-S-2-15(S)-HpETE-PE has been demonstrated in cellular assays. The following table summarizes the effective concentrations reported in the literature.

| Cell Line | Treatment Conditions | Effective Concentration | Observed Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Co-treated with the GPX4 inhibitor RSL3 | 0.6 µM | Increased ferroptotic cell death | [1][2][3][4][5][6] |

| Mouse Embryonic Fibroblasts (MEFs) | Co-treated with the GPX4 inhibitor RSL3 | 0.9 µM | Increased ferroptotic cell death | [1][2][3][4][5][6] |

Note: To date, specific IC50 values for 1-S-2-15(S)-HpETE-PE in inducing ferroptosis have not been extensively reported in the literature.

Experimental Protocols

Enzymatic Synthesis of 1-S-2-15(S)-HpETE-PE

A detailed protocol for the in vitro synthesis of 1-S-2-15(S)-HpETE-PE can be adapted from studies on 15-lipoxygenase activity.

Caption: General workflow for the enzymatic synthesis of 1-S-2-15(S)-HpETE-PE.

Induction of Ferroptosis in Cell Culture

The following is a generalized protocol for treating cultured cells with 1-S-2-15(S)-HpETE-PE to induce ferroptosis. This protocol should be optimized for the specific cell line and experimental conditions.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

1-S-2-15(S)-HpETE-PE solution in ethanol

-

GPX4 inhibitor (e.g., RSL3)

-

Phosphate-buffered saline (PBS)

-

Cell viability assay (e.g., CellTiter-Glo®, propidium (B1200493) iodide staining)

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere and reach the desired confluency.

-

Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of 1-S-2-15(S)-HpETE-PE and the GPX4 inhibitor. It is crucial to first dilute the ethanolic stock of 1-S-2-15(S)-HpETE-PE in the culture medium. Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment media.

-

Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours). The optimal incubation time will vary depending on the cell type and the concentrations of the inducers.

-

Assessment of Ferroptosis:

-

Cell Viability: Measure cell viability using a standard assay to quantify cell death.

-

Lipid Peroxidation: To confirm that cell death is occurring via ferroptosis, measure lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy.

-

Conclusion

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a pivotal signaling lipid that directly triggers ferroptotic cell death. Its enzymatic production by the 15-LOX/PEBP1 complex and its potent pro-ferroptotic activity, especially in the context of GPX4 inhibition, highlight its importance in the intricate regulation of this cell death modality. The interplay with ACSL4 in providing the necessary substrate further underscores the critical role of lipid metabolism in determining cellular sensitivity to ferroptosis. A thorough understanding of the biology of 1-S-2-15(S)-HpETE-PE is essential for developing novel therapeutic strategies that target ferroptosis in various diseases, including cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its dose-dependent effects in various cell types and its potential as a biomarker for ferroptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. biocompare.com [biocompare.com]

- 5. This compound (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine) | 磷脂 | MCE [medchemexpress.cn]

- 6. This compound | CAS 154436-49-4 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: Structure, Properties, and Role in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), also known as 15(S)-HpETE-SAPE, is a specific oxidized phospholipid that has emerged as a critical signaling molecule in the regulated cell death pathway of ferroptosis. This technical guide provides a comprehensive overview of its structure, properties, and biological function, with a focus on its enzymatic synthesis and role in inducing ferroptotic cell death.

Chemical Structure and Properties

This compound is a glycerophosphoethanolamine (B1239297) containing a stearic acid (18:0) at the sn-1 position and a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol (B35011) backbone.[1][2]

Chemical Structure:

A 2D structure of the molecule can be found in the corresponding MOL file.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C43H78NO10P | [2][3] |

| Molecular Weight | 800.1 g/mol | [2][3] |

| CAS Number | 154436-49-4 | [1][2][3] |

| Synonyms | 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE | [2] |

| Purity | Typically ≥90% | [2] |

| Formulation | Commonly supplied as a solution in ethanol | [2][3] |

| Solubility | Ethanol: ~30 mg/mL, Ethanol:PBS (pH 7.2) (1:2): ~0.3 mg/mL | [1][2] |

| Storage | -80°C for long-term stability (≥ 2 years) | [3] |

| λmax | 237 nm | [2][3] |

Biological Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5] this compound is a key executioner of this process. It is generated through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[6][7] This enzymatic complex exhibits high specificity for phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids like arachidonic acid at the sn-2 position.[7]

The accumulation of 15(S)-HpETE-PE in cellular membranes leads to a cascade of events that culminates in cell death. This process is counteracted by the cellular antioxidant system, primarily by the enzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to their corresponding alcohols.[4][5] Inhibition or downregulation of GPX4 leads to the accumulation of 15(S)-HpETE-PE and subsequent ferroptosis.

Signaling Pathway of 15(S)-HpETE-PE-Induced Ferroptosis

Caption: Signaling pathway of 15(S)-HpETE-PE-induced ferroptosis.

Quantitative Biological Activity

This compound has been shown to induce ferroptotic cell death in various cell lines. For instance, concentrations of 0.6 and 0.9 µM increase ferroptotic cell death in wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) when co-treated with the GPX4 inhibitor RSL3.[2][3] The phosphatidylcholine counterpart, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC, is reported to be toxic to human umbilical vein endothelial cells (HUVECs) at a concentration of 100 µM.[8]

Table 2: Reported Biological Activity of this compound and Related Compounds

| Compound | Cell Line | Effect | Concentration | Reference(s) |

| This compound | Pfa1 mouse embryonic fibroblasts (wild-type and Acsl4 knockout) | Increased ferroptotic cell death (with RSL3) | 0.6 and 0.9 µM | [2][3] |

| 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC | Human umbilical vein endothelial cells (HUVECs) | Cytotoxicity | 100 µM | [8] |

Further research is needed to establish comprehensive dose-response curves and IC50 values across a broader range of cancer cell lines.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol is a generalized procedure based on methodologies described in the literature.[6][9]

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

-

Recombinant human 15-lipoxygenase-2 (15-LOX-2)

-

Recombinant human phosphatidylethanolamine-binding protein 1 (PEBP1)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Reaction Buffer (e.g., HEPES buffer, pH 7.5)

-

Liposome preparation equipment (e.g., sonicator or extruder)

-

Lipid extraction solvents (e.g., chloroform (B151607), methanol)

-

Solid-phase extraction (SPE) cartridges for purification

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (MS) for product verification

Procedure:

-

Liposome Preparation: Prepare liposomes containing the substrate SAPE and a carrier lipid such as DOPC. A typical molar ratio is 1:1. The lipids are dried under nitrogen and resuspended in the reaction buffer, followed by sonication or extrusion to form unilamellar vesicles.

-

Enzymatic Reaction:

-

Incubate the SAPE-containing liposomes with recombinant 15-LOX-2 and PEBP1 (typically in a 1:1 molar ratio) in the reaction buffer.

-

The reaction is usually initiated by the addition of the enzyme complex and incubated at 37°C for a defined period (e.g., 20 minutes).

-

-

Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids. After vortexing and centrifugation, the organic phase containing the lipids is collected.

-

Purification:

-

The extracted lipids are dried and resuspended in a suitable solvent for purification.

-

Solid-phase extraction (SPE) can be used for initial purification to remove unreacted substrates and other lipids.

-

Further purification is achieved by HPLC using a C18 column and a suitable mobile phase gradient (e.g., a gradient of methanol in water).

-

-

Product Verification: The purified this compound is identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

Cell-Based Assay for Measuring 15(S)-HpETE-PE-Induced Ferroptosis

This protocol outlines a general workflow for assessing the ferroptosis-inducing activity of this compound in cultured cells.[10][11]

Materials:

-

Cancer cell line of interest (e.g., HT-1080 fibrosarcoma cells)

-

Cell culture medium and supplements

-

This compound

-

Ferroptosis inducers (e.g., RSL3, erastin) as positive controls

-

Ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) as negative controls

-

Cell viability assay reagents (e.g., CellTiter-Glo®, MTT)

-

Lipid ROS detection reagents (e.g., C11-BODIPY 581/591)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include appropriate controls: vehicle control, positive controls (RSL3 or erastin), and co-treatment with ferroptosis inhibitors (ferrostatin-1 or liproxstatin-1) to confirm the mechanism of cell death.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assessment of Ferroptosis:

-

Cell Viability: Measure cell viability using a standard assay to determine the dose-dependent effect of the compound.

-

Lipid Peroxidation: Stain the cells with a lipid ROS-sensitive dye like C11-BODIPY 581/591 and analyze by fluorescence microscopy or flow cytometry to quantify lipid peroxidation.

-

Morphological Changes: Observe the cells under a microscope for characteristic morphological changes associated with ferroptosis, such as mitochondrial shrinkage.

-

Experimental Workflow for Assessing 15(S)-HpETE-PE Activity

References

- 1. This compound CAS#: 154436-49-4 [m.chemicalbook.com]

- 2. This compound | CAS 154436-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane regulation of 15LOX-1/PEBP1 complex prompts the generation of ferroptotic signals, oxygenated PEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pnas.org [pnas.org]

- 10. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Synonyms

For researchers, scientists, and drug development professionals, a comprehensive understanding of lipid nomenclature and function is paramount. This guide provides a detailed overview of this compound, a critical oxidized phospholipid involved in the regulated cell death process of ferroptosis.

Synonyms and Chemical Identifiers

The compound this compound is known by several synonyms and abbreviations in scientific literature. A clear understanding of these alternative names is essential for accurate literature review and experimental design.

| Nomenclature Type | Name/Identifier |

| Full Chemical Name | [S-[R,S-(E,Z,Z,Z)]]-15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, 2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester[1][2][3] |

| Common Synonyms | 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine[1][2][3], 15(S)-HpETE-SAPE[1][2][3], 15(S)-hydroperoxyeicostetraenoic acid-SAPE[1][2], SAPE-OOH[4] |

| CAS Number | 154436-49-4[2][3] |

| Molecular Formula | C43H78NO10P[1][2][3] |

| Formula Weight | 800.1 g/mol [1][2][3] |

This oxidized phospholipid is characterized by a stearic acid at the sn-1 position and a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphoethanolamine head group.[2] It is biosynthetically produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][2]

Biological Role in Ferroptosis Signaling

This compound (SAPE-OOH) is a key signaling molecule in ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by phagocytes.[4] The interaction between SAPE-OOH on the ferroptotic cell and the Toll-like receptor 2 (TLR2) on macrophages is a critical step in this process.[5]

Caption: Signaling pathway of SAPE-OOH in ferroptotic cell recognition.

Experimental Protocols

The study of this compound often involves inducing ferroptosis and quantifying oxidized lipids. Below are generalized methodologies based on common experimental approaches.

Induction of Ferroptosis in Cell Culture

A common method to induce ferroptosis in vitro is through the inhibition of Glutathione Peroxidase 4 (GPX4).

-

Cell Seeding: Plate cells, such as mouse embryonic fibroblasts (MEFs), at a suitable density in a multi-well plate and allow them to adhere overnight.

-

GPX4 Inhibition: Treat the cells with a GPX4 inhibitor, such as RSL3. A typical concentration range for RSL3 is 100 nM to 1 µM.[6]

-

Treatment with SAPE-OOH: To study the specific effects of the oxidized phospholipid, cells can be co-treated with this compound. Effective concentrations have been reported in the range of 0.6 to 0.9 µM.[1][2]

-

Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, depending on the cell line and experimental goals.

-

Assessment of Cell Death: Ferroptotic cell death can be quantified using various assays, such as lactate (B86563) dehydrogenase (LDH) release assays or by using fluorescent probes that detect lipid peroxidation.[6]

Workflow for Ferroptosis Induction and Analysis

Caption: A generalized workflow for studying SAPE-OOH in ferroptosis.

Quantification of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized lipid species.

-

Lipid Extraction: After experimental treatment, cells are harvested, and total lipids are extracted using a solvent system such as the Folch or Bligh-Dyer method.

-

Chromatographic Separation: The lipid extract is then subjected to liquid chromatography, often using a reversed-phase column, to separate the different lipid classes.

-

Mass Spectrometry Analysis: The separated lipids are introduced into a mass spectrometer. For this compound, a specific precursor ion and characteristic product ions will be monitored for identification and quantification.

-

Data Analysis: The abundance of the target lipid is determined by comparing the peak area to that of an internal standard.

This technical guide provides a foundational understanding of this compound, its synonyms, its role in ferroptosis, and common experimental approaches for its study. For more detailed protocols, researchers are encouraged to consult the primary literature cited.

References

- 1. This compound | CAS 154436-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 15(S)-HpETE-SAPE

This guide provides a comprehensive overview of the discovery, history, and biological significance of 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, cell death, and inflammation.

Introduction and Historical Context

The discovery of 15(S)-HpETE-SAPE is intrinsically linked to the broader history of research into lipoxygenases and a form of regulated cell death known as ferroptosis. The journey began with the characterization of the enzymes responsible for the oxygenation of polyunsaturated fatty acids.

The first mammalian lipoxygenase (LOX) was discovered in rabbit reticulocytes in 1975. Subsequently, a human 15-lipoxygenase (15-LOX), encoded by the ALOX15 gene, was identified. A second human 15-lipoxygenase, ALOX15B, was discovered in 1997, highlighting the complexity of lipid metabolism. These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy fatty acids. 15(S)-HpETE is a primary product of the 15-LOX pathway, derived from arachidonic acid[1][2].

For decades, the biological significance of oxidized phospholipids (B1166683) was primarily associated with general oxidative stress. However, the landscape of cell death research was transformed with the formal description of "ferroptosis" in 2012 by the Stockwell laboratory[3]. Ferroptosis is a form of iron-dependent, regulated cell death characterized by the accumulation of lipid peroxides[3].

A pivotal breakthrough in understanding the execution of ferroptosis came from the work of Valerian Kagan and his colleagues. Their research identified oxidized phosphatidylethanolamines (PEs) as the critical "death signals" that execute the ferroptotic cascade[4][5]. Specifically, they demonstrated that the 15-LOX pathway, in concert with the scaffold protein phosphatidylethanolamine-binding protein 1 (PEBP1), selectively oxidizes arachidonic acid-containing PEs to generate 15(S)-HpETE-PE, which is the class of molecules to which 15(S)-HpETE-SAPE belongs[6][7]. This discovery pinpointed a specific, enzymatically generated lipid hydroperoxide as a key executioner of a regulated cell death program, moving beyond the generalized concept of oxidative damage.

The Ferroptosis Signaling Pathway Involving 15(S)-HpETE-SAPE

The generation of 15(S)-HpETE-SAPE is a critical event in the execution phase of ferroptosis. The pathway is initiated by the enzymatic oxidation of a specific phospholipid substrate within the cell membrane.

As depicted in Figure 1, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a common phosphatidylethanolamine (B1630911) in cell membranes, is oxidized by the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex to form 15(S)-HpETE-SAPE[6][8]. This hydroperoxy phospholipid is a potent "death signal." In the presence of ferrous iron (Fe²⁺), 15(S)-HpETE-SAPE can participate in Fenton-like reactions, leading to the propagation of lipid peroxidation and extensive membrane damage, culminating in cell death by ferroptosis[4].

The primary defense against this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces phospholipid hydroperoxides like 15(S)-HpETE-SAPE to their corresponding non-toxic lipid alcohols (15(S)-HETE-SAPE), using glutathione (GSH) as a cofactor[6]. Inhibition of GPX4 by small molecules such as RSL3 prevents this detoxification, leading to the accumulation of 15(S)-HpETE-SAPE and subsequent ferroptosis[9][10]. The process can also be inhibited by radical-trapping antioxidants like Ferrostatin-1, which intercept lipid radicals and prevent the propagation of lipid peroxidation[3].

Quantitative Data

The following tables summarize key quantitative data related to the induction of ferroptosis by 15(S)-HpETE-SAPE and the effects of various inhibitors.

| Compound | Cell Line | Concentration | Effect | Reference |

| 15(S)-HpETE-SAPE | Wild-type Pfa1 MEFs | 0.6 µM | Increased ferroptotic cell death | [9][10] |

| 15(S)-HpETE-SAPE | Wild-type Pfa1 MEFs | 0.9 µM | Increased ferroptotic cell death | [9][10] |

| 15(S)-HpETE-PC | HUVECs | 100 µM | Toxic | [11] |

| 15-HpETE | Bovine Aortic Endothelial Cells | 3 x 10⁻⁵ M | ~60% cell death | [12] |

| Inhibitor | Target | Cell Line | IC₅₀ / Effective Concentration | Effect | Reference |

| Ferrostatin-1 | Lipid Radicals | HT-1080 | EC₅₀ values vary with inducer | Inhibits ferroptosis | [13] |

| RSL3 | GPX4 | HT-1080 | 1 µM | Induces ferroptosis | [13] |

| Erastin | System xc⁻ | HT-1080 | 10 µM | Induces ferroptosis | [13] |

| MCI-186 | Radical Scavenger/LOX inhibitor | Bovine Aortic Endothelial Cells | 10⁻⁵ M | Complete prevention of 15-HpETE-induced cell death | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 15(S)-HpETE-SAPE and ferroptosis.

Enzymatic Synthesis and Purification of 15(S)-HpETE-SAPE

This protocol describes the in vitro synthesis of 15(S)-HpETE-SAPE using 15-lipoxygenase and subsequent purification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

-

Soybean 15-lipoxygenase (15-LOX)

-

Borate buffer (0.1 M, pH 9.0)

-

Ethanol, Chloroform (B151607), Methanol (B129727)

-

HPLC system with a C18 reverse-phase column

-

LC-MS/MS system

Protocol:

-

Substrate Preparation: Dissolve SAPE in ethanol to a final concentration of 1 mg/mL.

-

Enzymatic Reaction: In a glass vial, add the SAPE solution to the borate buffer. Initiate the reaction by adding soybean 15-LOX. Incubate at room temperature with gentle agitation for 30 minutes[14].

-

Lipid Extraction: Stop the reaction by adding methanol and chloroform (1:2 v/v) to perform a Bligh-Dyer extraction to separate the lipids.

-

HPLC Purification: Dry the lipid extract under a stream of nitrogen and resuspend in the mobile phase. Inject the sample onto a C18 reverse-phase HPLC column. Elute the oxidized phospholipids using a gradient of mobile phase A (methanol/acetonitrile/water with 0.1% acetate) and mobile phase B (isopropanol with 0.1% acetate)[14][15].

-

Analysis and Quantification: Collect fractions and analyze by LC-MS/MS to confirm the identity of 15(S)-HpETE-SAPE. Quantify the purified product by measuring its UV absorbance at 237 nm, which is characteristic of the conjugated diene in the hydroperoxy fatty acid[16][17].

Cell Viability Assay for Ferroptosis

This protocol details a method to assess cell viability in response to ferroptosis inducers and inhibitors.

Materials:

-

Adherent cell line (e.g., HT-1080)

-

Cell culture medium and supplements

-

96-well plates

-

Ferroptosis inducers (e.g., RSL3, Erastin)

-

Ferroptosis inhibitors (e.g., Ferrostatin-1)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the ferroptosis inducer (e.g., RSL3) in the presence or absence of a constant concentration of a ferroptosis inhibitor (e.g., Ferrostatin-1). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

-

Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Plot the cell viability data against the concentration of the inducer to generate dose-response curves and calculate EC₅₀ values[13].

Lipid Peroxidation Assay using C11-BODIPY

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

Cultured cells

-

C11-BODIPY™ 581/591 probe

-

Ferroptosis inducer (e.g., RSL3)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.

-

Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C[18].

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe[19]. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels. An increase in the population of cells with high green fluorescence indicates lipid peroxidation[1][20].

-

GPX4 Activity Assay

This protocol provides a method to measure the activity of GPX4, the key enzyme that detoxifies lipid hydroperoxides.

Materials:

-

Cell lysates

-

GPX4 activity assay kit (containing glutathione, glutathione reductase, NADPH, and a suitable hydroperoxide substrate)

-

Spectrophotometer

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from control and treated cells according to the assay kit's instructions.

-

Assay Reaction: In a 96-well plate or cuvette, combine the cell lysate with the reaction mixture containing glutathione, glutathione reductase, and NADPH.

-

Initiate Reaction: Start the reaction by adding the hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or a specific phospholipid hydroperoxide)[21].

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ by glutathione reductase (which is coupled to the GPX4-catalyzed reduction of the hydroperoxide) leads to a decrease in absorbance at this wavelength.

-

Calculate Activity: The rate of NADPH consumption is proportional to the GPX4 activity in the sample[21].

Conclusion

The discovery of 15(S)-HpETE-SAPE as a specific, enzymatically generated death signal in ferroptosis has been a major advancement in our understanding of this unique form of cell death. This technical guide has provided a historical overview, detailed the relevant signaling pathway, presented quantitative data, and outlined key experimental protocols. This information serves as a valuable resource for researchers aiming to further investigate the role of oxidized phospholipids in health and disease, and for those involved in the development of novel therapeutic strategies targeting ferroptosis.

References

- 1. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redox phospholipidomics discovers pro-ferroptotic death signals in A375 melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEBP1 Wardens Ferroptosis by Enabling Lipoxygenase Generation of Lipid Death Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular regulatory mechanism of ferroptosis and its role in gastrointestinal oncology: Progress and updates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Preventive effect of MCI-186 on 15-HPETE induced vascular endothelial cell injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crizotinib and its enantiomer suppress ferroptosis by decreasing PE-O-PUFA content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sfrbm.org [sfrbm.org]

- 16. 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE CAS#: 154436-49-4 [m.chemicalbook.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. abpbio.com [abpbio.com]

- 20. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 21. Simultaneous detection of the enzyme activities of GPx1 and GPx4 guide optimization of selenium in cell biological experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Stearoyl-2-15(S)-HpETE-sn-Glycero-3-PE in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions. Central to the execution of ferroptosis is the generation of specific oxidized phospholipids (B1166683) that act as death signals. This technical guide provides an in-depth exploration of the biological role of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-sPE), a key oxidized phospholipid implicated in driving the ferroptotic cascade. We will delve into its biosynthesis, its role in the ferroptosis signaling pathway, present quantitative data from key experiments, and provide detailed experimental protocols for its study.

Introduction: The Emergence of an Executioner Lipid

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a specific phosphatidylethanolamine (B1630911) (PE) species containing a stearoyl group at the sn-1 position and the hydroperoxy derivative of arachidonic acid, 15(S)-HpETE, at the sn-2 position. Its formation is a critical event in the initiation and execution of ferroptosis. Unlike random lipid peroxidation, the enzymatic generation of 15(S)-HpETE-sPE points to a specific and regulated signaling pathway leading to cell death. This molecule serves as a direct indicator of ferroptotic activity and a potential target for therapeutic intervention.

Biosynthesis of this compound

The generation of 15(S)-HpETE-sPE is a multi-step enzymatic process involving the coordinated action of several key proteins.

-

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): This enzyme is responsible for the esterification of arachidonic acid (AA) into arachidonoyl-CoA. This step is crucial as it provides the necessary substrate for the subsequent incorporation of AA into phospholipids.

-

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): LPCAT3 then incorporates arachidonoyl-CoA into lysophosphatidylethanolamine, forming arachidonic acid-containing phosphatidylethanolamine (PE-AA), the precursor for 15(S)-HpETE-sPE.

-

15-Lipoxygenase (15-LOX) and Phosphatidylethanolamine-Binding Protein 1 (PEBP1): The key enzymatic step is the oxidation of the arachidonoyl moiety within PE-AA. This is catalyzed by 15-lipoxygenase, specifically when it forms a complex with the scaffold protein PEBP1. The 15-LOX/PEBP1 complex exhibits substrate specificity for PE-AA, leading to the stereospecific insertion of oxygen to form 15(S)-HpETE-sPE.

This highly specific enzymatic pathway underscores the regulated nature of ferroptosis initiation.

Signaling Pathway of 15(S)-HpETE-sPE in Ferroptosis

The accumulation of 15(S)-HpETE-sPE within cellular membranes is a critical trigger for the execution phase of ferroptosis. While the complete downstream cascade is an area of active research, the current understanding points to the following key events:

-

Lipid Peroxidation Propagation: The hydroperoxy group of 15(S)-HpETE-sPE is highly reactive and can initiate a chain reaction of lipid peroxidation within the membrane. This leads to the generation of a variety of reactive lipid species and widespread damage to membrane integrity.

-

Mitochondrial Dysfunction: The accumulation of lipid peroxides in mitochondrial membranes is a key feature of ferroptosis. This can lead to impaired mitochondrial respiration, decreased ATP production, and the release of pro-apoptotic factors, although ferroptosis is a non-apoptotic process.[1][2]

-

Membrane Destabilization and Rupture: The extensive lipid peroxidation ultimately leads to a loss of membrane fluidity and integrity, culminating in membrane rupture and cell death.

The central role of Glutathione Peroxidase 4 (GPX4) is to counteract this process by reducing lipid hydroperoxides, including 15(S)-HpETE-sPE, to their corresponding non-toxic alcohols. Inhibition or depletion of GPX4 leads to the accumulation of 15(S)-HpETE-sPE and the subsequent ferroptotic cascade.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 15(S)-HpETE-sPE.

| Parameter | Value | Cell Line/System | Reference |

| Induction of Ferroptotic Cell Death | |||

| Concentration of 15(S)-HpETE-sPE | 0.6 µM | Wild-type Pfa1 mouse embryonic fibroblasts (MEFs) treated with RSL3 | [3][4] |

| Concentration of 15(S)-HpETE-sPE | 0.9 µM | Wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) treated with RSL3 | [3][4] |

| Enzymatic Kinetics | |||

| 15-LOX-2/PEBP1 catalyzed oxidation of ETE-PE | ~2-fold higher rate than 15-LOX-2 alone | in vitro enzymatic assay | [5] |

| IC50 of Ferrostatin-1 on 15-LOX-2/PEBP1 | ~10.1 nM | in vitro enzymatic assay | [5] |

| Cellular Lipid Peroxidation | |||

| C11-BODIPY(581/591) oxidation ratio | Increased with ferroptosis inducers (e.g., RSL3, erastin) | HT-1080 cells | [6] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of 15(S)-HpETE-sPE is complex and typically performed by specialized laboratories. A general enzymatic approach is outlined below, based on the biosynthetic pathway. For chemical synthesis, a solid-phase approach can be adapted.[7][8][9][10]

Enzymatic Synthesis (Conceptual Workflow):

-

Substrate Preparation: Synthesize or procure 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE).

-

Enzyme Preparation: Purify recombinant 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1).

-

Enzymatic Reaction:

-

Incubate SAPE with the 15-LOX/PEBP1 complex in a suitable buffer (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 37°C).

-

The reaction requires molecular oxygen.

-

-

Purification:

-

Stop the reaction by adding a solvent like methanol.

-

Extract the lipids using a method like the Bligh-Dyer or Folch extraction.

-

Purify the 15(S)-HpETE-sPE using high-performance liquid chromatography (HPLC) with a normal-phase or reversed-phase column.

-

-

Characterization: Confirm the identity and purity of the synthesized product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 15(S)-HpETE-sPE by LC-MS/MS

This protocol provides a general workflow for the quantification of 15(S)-HpETE-sPE in biological samples.[11][12][13][14][15][16]

-

Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Perform lipid extraction using a modified Bligh-Dyer or Folch method in the presence of an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

-

Spike the sample with a suitable internal standard (e.g., a deuterated analog of 15(S)-HpETE-sPE) before extraction for accurate quantification.

-

-

Chromatographic Separation:

-

Use a reversed-phase C18 column on a UHPLC system.

-

Employ a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. The precursor ion will be the [M-H]⁻ ion of 15(S)-HpETE-sPE, and the product ions will be characteristic fragments.

-

-

Data Analysis:

-

Quantify the amount of 15(S)-HpETE-sPE by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of purified 15(S)-HpETE-sPE.

-

Cell-Based Ferroptosis Assay using C11-BODIPY 581/591

This assay measures lipid peroxidation, a hallmark of ferroptosis, in live cells.[6][17][18][19][20]

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired compounds (e.g., ferroptosis inducers like RSL3 or erastin, and inhibitors like ferrostatin-1) for the appropriate duration.

-

Staining:

-

Prepare a working solution of C11-BODIPY 581/591 in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM.

-

Remove the treatment media and incubate the cells with the C11-BODIPY 581/591 solution for 30 minutes at 37°C, protected from light.

-

-

Imaging or Flow Cytometry:

-

Microscopy: Wash the cells with PBS and image them using a fluorescence microscope with filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze them on a flow cytometer, detecting the green and red fluorescence signals.

-

-

Data Analysis:

-

Calculate the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation and is indicative of ferroptosis.

-

Visualizations

Signaling Pathway of 15(S)-HpETE-sPE in Ferroptosis

Caption: Biosynthesis and pro-ferroptotic signaling of 15(S)-HpETE-sPE.

Experimental Workflow for Quantification of 15(S)-HpETE-sPE```dot

// Nodes Sample [label="Biological Sample\n(Cells or Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(with Internal Standard & BHT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="UHPLC Separation\n(Reversed-Phase C18)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Quantification against Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Separation; Separation -> Detection; Detection -> Analysis; }

Caption: Key molecular events leading to ferroptosis.

Conclusion

This compound is a critical signaling molecule that executes the ferroptotic cell death program. Its specific enzymatic generation and potent pro-ferroptotic activity make it a focal point for understanding and targeting this unique form of cell death. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the role of 15(S)-HpETE-sPE in health and disease, and to explore its potential as a biomarker and therapeutic target. Further research into the direct molecular interactions of 15(S)-HpETE-sPE will undoubtedly reveal more intricacies of the ferroptotic pathway and open new avenues for drug discovery.

References

- 1. The Interplay between Mitochondrial Dysfunction and Ferroptosis during Ischemia-Associated Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis and Cancer: Mitochondria Meet the “Iron Maiden” Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Induction of ferroptosis and mitochondrial dysfunction by oxidative stress in PC12 cells. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

The Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (SAPE-OOH) in Ferroptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A growing body of evidence has identified specific oxidized phospholipids (B1166683) as critical mediators and signaling molecules in this process. Among these, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH) has emerged as a key player. This technical guide provides an in-depth overview of the role of SAPE-OOH in ferroptosis, including its biosynthesis, its function as a death signal, and its role in the subsequent immune clearance of ferroptotic cells. Detailed experimental protocols for the induction and detection of ferroptosis, with a focus on methods relevant to the study of SAPE-OOH, are provided. Furthermore, this guide presents quantitative data from key studies in a structured format and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to Ferroptosis and Oxidized Phospholipids

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides.[1][2] This process is characterized by the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that normally reduces lipid hydroperoxides to non-toxic lipid alcohols.[1] The accumulation of polyunsaturated fatty acid (PUFA)-containing phospholipids, particularly phosphatidylethanolamines (PEs), in cellular membranes makes them susceptible to peroxidation, which is a key initiating event in ferroptosis.[3][4]

Recent advances in redox lipidomics have enabled the identification of specific oxidized phospholipid species that act as critical executioner molecules in ferroptosis. One such molecule is 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (SAPE-OOH), an oxidized derivative of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[5][6][7]

The Biosynthesis and Role of SAPE-OOH in Ferroptosis

Enzymatic Formation of SAPE-OOH

The generation of SAPE-OOH is a highly specific enzymatic process. The key steps are outlined below:

-

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) : This enzyme preferentially activates arachidonic acid (AA) to arachidonoyl-CoA.[4][8]

-

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) : This enzyme esterifies arachidonoyl-CoA into lysophosphatidylethanolamine to form SAPE.[1]

-

15-Lipoxygenase (15-LOX) : In the presence of iron, 15-LOX catalyzes the stereospecific oxidation of the arachidonoyl moiety of SAPE at the C15 position, producing SAPE-OOH.[5][6][7]

The inactivation of GPX4 by molecules like RSL3 prevents the reduction of SAPE-OOH to its corresponding alcohol, leading to its accumulation and the execution of ferroptosis.[6]

SAPE-OOH as a Ferroptotic Death Signal

Accumulated SAPE-OOH is not merely a byproduct of oxidative stress but an active signaling molecule that propagates the ferroptotic death cascade. Exogenous administration of SAPE-OOH has been shown to induce ferroptosis in cells, even in those resistant to ferroptosis inducers due to ACSL4 knockout.[9][10] This highlights its direct role as a downstream executioner of ferroptosis.

SAPE-OOH as an "Eat-Me" Signal for Phagocytosis

Beyond its role in cell death execution, SAPE-OOH also functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by phagocytes.[11][12] This process is mediated by the interaction of SAPE-OOH with Toll-like receptor 2 (TLR2) on the surface of macrophages, triggering phagocytosis.[11][12][13] This discovery links the specific lipid alterations of ferroptosis to the subsequent immune response.

Quantitative Data on SAPE-OOH in Ferroptosis

The following tables summarize key quantitative data from the literature regarding the experimental conditions and effects of SAPE-OOH and related molecules in the context of ferroptosis.

Table 1: In Vitro Induction of Ferroptosis and SAPE-OOH Treatment

| Cell Line | Inducer/Treatment | Concentration | Time (hours) | Observed Effect | Reference |

| Pfa1 mouse embryonic fibroblasts (WT) | RSL3 | 100 nM | 6 | Induction of ferroptosis | [10] |

| Pfa1 mouse embryonic fibroblasts (Acsl4 KO) | RSL3 | 100 nM | 6 | Resistance to ferroptosis | [10] |

| Pfa1 mouse embryonic fibroblasts (WT and Acsl4 KO) | SAPE-OOH | 0.6 and 0.9 µM | 6 | Increased RSL3-induced ferroptosis | [6][7] |

| HL60 cells | RSL3 | 1 µM | 6 | Induction of ferroptosis | [3] |

| HL60 cells | SAPE-OOH | 2.5 µM | 6 | Induction of ferroptosis and phagocytosis | |

| Gpx4 KO MEFs | - | - | - | Increased SAPE-OOH content | |

| THP-1 macrophages | SAPE-OOH | 4 µM | 24 | TLR2 ubiquitination | [13] |

Table 2: Quantification of Oxidized Phospholipids in Ferroptosis

| Cell Line/Condition | Analyte | Concentration (pmol/µmol phospholipids) | Method | Reference |

| RSL3-treated WT Pfa1 cells | Oxygenated esterified AA | 199.3 ± 26.2 | LC-MS/MS | [10] |

| RSL3-treated Acsl4 KO Pfa1 cells | Oxygenated esterified AA | 72.2 ± 27.0 | LC-MS/MS | [10] |

| RSL3-treated WT Pfa1 cells | Oxygenated esterified AdA | 137.8 ± 77.7 | LC-MS/MS | [10] |

| RSL3-treated Acsl4 KO Pfa1 cells | Oxygenated esterified AdA | 28.2 ± 8.0 | LC-MS/MS | [10] |

| SAPE-OOH supplemented Acsl4 KO cells | PE-OOH | ~6000 | LC-MS/MS | [10] |

Experimental Protocols

Induction of Ferroptosis in Cultured Cells

This protocol describes the induction of ferroptosis using the GPX4 inhibitor RSL3.

Materials:

-

Cell culture medium appropriate for the cell line

-

Adherent cells (e.g., HT-1080, Pfa1 MEFs)

-

RSL3 (stock solution in DMSO)

-

Ferrostatin-1 (stock solution in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin)

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of RSL3 in cell culture medium. A typical concentration range is 0.1 µM to 10 µM.

-

For inhibitor controls, prepare medium containing RSL3 and Ferrostatin-1 (typically 1-10 µM).

-

Remove the old medium from the cells and add the medium containing the different treatments. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

-

Assess cell viability using a preferred method according to the manufacturer's instructions.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.

Materials:

-

Cells treated as described in Protocol 4.1

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Thirty minutes before the end of the ferroptosis induction treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-2 µM.[9]

-

Incubate the cells for 30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Harvest the cells using trypsin-EDTA and resuspend in PBS.

-

Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE), while the oxidized probe fluoresces in the green channel (e.g., FITC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Extraction and LC-MS/MS Analysis of SAPE-OOH

This protocol provides a general workflow for the extraction and analysis of oxidized phospholipids.

Materials:

-

Cell pellets from treated and control cells

-

Butylated hydroxytoluene (BHT)

-

Chloroform

-

Methanol

-

LC-MS grade water

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction (Folch Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant like BHT to prevent further oxidation during extraction.[4] b. Vortex vigorously and incubate on ice. c. Add water to induce phase separation. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase and dry it under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol). b. Perform chromatographic separation using a suitable column (e.g., normal-phase for class separation). c. Analyze the eluent by tandem mass spectrometry, using precursor ion scanning or selected reaction monitoring to specifically detect and quantify SAPE-OOH and other oxidized phospholipid species.[14]

In Vitro Phagocytosis Assay

This protocol outlines a method to assess the phagocytosis of ferroptotic cells by macrophages.

Materials:

-

Target cells (e.g., HL60)

-

Macrophage cell line (e.g., THP-1, differentiated with PMA)

-

Fluorescent dyes for labeling cells (e.g., a green dye for target cells and a red dye for macrophages)

-

RSL3 or SAPE-OOH

-

Flow cytometer or fluorescence microscope

Procedure:

-

Induce ferroptosis in the target cells with RSL3 or SAPE-OOH as described in Protocol 4.1.

-

Label the ferroptotic target cells with a green fluorescent dye and the macrophages with a red fluorescent dye.

-

Co-culture the labeled target cells and macrophages at an appropriate ratio (e.g., 5:1) for a set period (e.g., 1.5 hours).

-

Wash the cells to remove non-engulfed target cells.

-

Analyze the co-culture by flow cytometry or fluorescence microscopy. An increase in the percentage of double-positive (red and green) macrophages indicates phagocytosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of SAPE-OOH formation and its roles in ferroptosis and phagocytosis.

Caption: General experimental workflow for studying SAPE-OOH in ferroptosis.

Conclusion

1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine is a pivotal molecule in the execution and signaling of ferroptosis. Its specific enzymatic generation, direct role in inducing cell death, and function as a ligand for phagocytic clearance underscore the highly regulated nature of this cell death pathway. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of ferroptosis and exploring novel therapeutic strategies targeting this process. A thorough understanding of the role of SAPE-OOH and other oxidized phospholipids will be crucial for the development of drugs that can either induce ferroptosis in cancer cells or inhibit it in degenerative diseases.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. reddit.com [reddit.com]

- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxygenated phosphatidylethanolamine navigates phagocytosis of ferroptotic cells by interacting with TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cell Death Mechanism Induced by 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15-HpETE-PE) is an oxidized phospholipid that has been identified as a critical signaling molecule in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This document provides a comprehensive overview of the mechanism of 15-HpETE-PE-induced cell death, detailing the enzymatic machinery responsible for its generation, the downstream signaling cascades, and its role in the broader context of ferroptosis. This guide also includes a summary of quantitative data from key studies and detailed experimental protocols to facilitate further research in this area.

Introduction to 15-HpETE-PE and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2][3] This process is distinct from other cell death modalities in its morphology, biochemistry, and genetics. A central player in the execution of ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][4]

15-HpETE-PE is a specific phosphatidylethanolamine (B1630911) (PE) species containing a hydroperoxy group at the 15th position of the arachidonic acid moiety at the sn-2 position.[5][6][7] It is generated from its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), through the enzymatic action of 15-lipoxygenase (15-LOX).[5][6][8] The formation of 15-HpETE-PE is considered a key death signal in the ferroptotic pathway.[9]

The Core Mechanism: From Generation to Cell Death

The induction of cell death by 15-HpETE-PE is a multi-step process involving its enzymatic synthesis, its role as a lipid peroxidation signal, and its interplay with key regulators of ferroptosis.

Enzymatic Generation of 15-HpETE-PE

The synthesis of 15-HpETE-PE is a highly specific enzymatic reaction. The enzyme 15-lipoxygenase (ALOX15) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1) selectively oxidizes arachidonic acid-containing PEs to generate 15-HpETE-PE.[9][10] This enzymatic complex is crucial for the targeted generation of this specific death signal, distinguishing it from random, non-enzymatic lipid peroxidation.[9]

Signaling Pathway of 15-HpETE-PE-Induced Ferroptosis

The central signaling axis of 15-HpETE-PE-induced cell death revolves around the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4) and the subsequent accumulation of lipid peroxides. GPX4 is a critical enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptosis.[1][2]

The signaling cascade can be summarized as follows:

-

Initiation: Various stimuli can lead to the inhibition of GPX4 or the depletion of its cofactor, glutathione (GSH).

-

15-LOX/PEBP1 Activation: In the absence of GPX4's protective function, the 15-LOX/PEBP1 complex is empowered to oxidize arachidonoyl-PEs.[9]

-

15-HpETE-PE Generation: This enzymatic activity leads to the specific production of 15-HpETE-PE.[9]

-

Lipid Peroxidation Cascade: 15-HpETE-PE acts as a seed for a chain reaction of lipid peroxidation, propagating damage throughout cellular membranes.

-

Membrane Damage and Cell Death: The extensive lipid peroxidation leads to a loss of membrane integrity, ultimately resulting in cell death.[10]

It has been shown that exogenous administration of 15-HpETE-PE can induce ferroptotic cell death, particularly in cells where GPX4 is inhibited by compounds like RSL3.[5][6][7][8] This effect is observed even in cells lacking Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme typically required for the esterification of PUFAs into phospholipids, highlighting the direct role of 15-HpETE-PE as a downstream effector of ferroptosis.[5][6][9]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effect of 15-HpETE-PE on cell viability.

| Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference(s) |

| Wild-type Pfa1 mouse embryonic fibroblasts (MEFs) | 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE + RSL3 | 0.6 and 0.9 | Increased ferroptotic cell death | [5][6][7] |

| Acsl4 knockout Pfa1 MEFs | This compound + RSL3 | 0.6 and 0.9 | Increased ferroptotic cell death | [5][6][8] |

| Human umbilical vein endothelial cells (HUVECs) | 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC | 100 | Toxic | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study 15-HpETE-PE-induced cell death.

Cell Culture and Treatment

-

Cell Lines: Pfa1 mouse embryonic fibroblasts (MEFs), both wild-type and Acsl4 knockout, are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays).

-

Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a stock solution of the GPX4 inhibitor RSL3 in DMSO.

-

On the day of the experiment, dilute the stock solutions to the desired final concentrations in the culture medium.

-

Treat the cells with 15-HpETE-PE (e.g., 0.6 and 0.9 µM) in the presence of RSL3 (concentration to be optimized for the cell line, typically in the low micromolar range).

-

Include appropriate controls: vehicle-treated (ethanol and DMSO), RSL3 alone, and 15-HpETE-PE alone.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Assessment of Cell Viability (Ferroptosis)

-

Method: Cell viability can be assessed using various assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring lactate (B86563) dehydrogenase (LDH) release.

-

Procedure (CellTiter-Glo®):

-

After the treatment period, equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

-

Lipid Peroxidation Assay

-

Method: Lipid peroxidation can be measured using the C11-BODIPY 581/591 probe. This fluorescent probe shifts its emission from red to green upon oxidation.

-

Procedure:

-

Treat cells as described in section 4.1.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2 µM.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Analyze the cells by flow cytometry or fluorescence microscopy, measuring the shift in fluorescence from the red to the green channel as an indicator of lipid peroxidation.

-

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of 15-HpETE-PE-induced ferroptosis.

Experimental Workflow Diagram

References

- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The cell biology of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferroptosis: principles and significance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 154436-49-4 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Empowerment of 15-lipoxygenase catalytic competence in selective oxidation of membrane ETE-PE to ferroptotic death signals, HpETE-PE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the 15-Lipoxygenase Pathway and Phospholipid Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 15-lipoxygenase (15-LOX) pathway, its enzymatic mechanism, and its critical role in the oxidation of phospholipids (B1166683). The guide details the key substrates and products, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex pathways and workflows using diagrams.

Introduction to 15-Lipoxygenase (15-LOX)

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs) containing a 1,4-cis,cis-pentadiene structure.[1][2] In humans, the 15-lipoxygenase subfamily includes two main isoforms: arachidonate (B1239269) 15-lipoxygenase-1 (ALOX15, also known as 15-LOX-1) and arachidonate 15-lipoxygenase type B (ALOX15B, or 15-LOX-2).[1][2] These enzymes are pivotal in the biosynthesis of a wide array of bioactive lipid mediators that regulate various physiological and pathological processes, including inflammation, immunity, and cell differentiation.[1][3] ALOX15 is notably involved in the resolution phase of inflammation through the production of specialized pro-resolving mediators (SPMs).[2][4] While initially characterized by their action on free fatty acids, it is now evident that 15-LOXs can also directly oxidize PUFAs esterified within complex lipids, such as phospholipids and cholesterol esters, a critical function in modulating membrane properties and generating intracellular signals.[3]

The 15-Lipoxygenase Catalytic Pathway

The catalytic activity of 15-LOX involves a series of sequential reactions to introduce molecular oxygen into a PUFA substrate.

2.1. Enzymatic Mechanism

The lipoxygenase reaction consists of four primary steps:[3]

-

Enzyme Activation: The catalytic cycle is initiated when the inactive ferrous (Fe²⁺) iron at the active site is oxidized to its active ferric (Fe³⁺) state by a lipid hydroperoxide.[3]

-

Hydrogen Abstraction: The active Fe³⁺ enzyme abstracts a hydrogen atom from a bis-allylic methylene (B1212753) group of a PUFA substrate.[3]

-

Radical Rearrangement and Dioxygen Insertion: This results in the formation of a lipid radical, which rearranges, followed by the insertion of molecular oxygen (O₂).

-

Reduction and Product Release: The resulting peroxyl radical is then reduced by the enzyme, regenerating the active Fe³⁺ form and releasing the product as a fatty acid hydroperoxide (e.g., hydroperoxyeicosatetraenoic acid or HPETE).

2.2. Substrates and Products

Human 15-LOX isoforms metabolize several key PUFAs. ALOX15 exhibits dual positional specificity with arachidonic acid (AA), producing primarily 15-HPETE and a smaller amount of 12-HPETE.[1][2] In contrast, ALOX15B shows singular positional specificity, forming exclusively 15-HPETE from AA.[1][2][5] The primary substrate for human ALOX15 is often linoleic acid (LA), which is converted to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).[4] These unstable hydroperoxides are typically reduced to their more stable hydroxy derivatives (HETEs and HODEs) by cellular peroxidases. Furthermore, 15-LOX-derived products can be further metabolized to generate potent anti-inflammatory and pro-resolving mediators, such as lipoxins.[4][6]

Direct Oxidation of Phospholipids

A crucial aspect of 15-LOX biology is its ability to directly oxygenate PUFAs esterified within phospholipids, particularly phosphatidylethanolamine (B1630911) (PE).[1][2] This activity is significantly enhanced by the phosphatidylethanolamine-binding protein 1 (PEBP1).[1][2] PEBP1 binds to 15-LOX and redirects its catalytic activity from free fatty acids towards membrane-associated phospholipid substrates.[2]

The resulting oxidized phospholipids (OxPLs) are not secreted but remain within the cell membrane, where they can act as signals for cellular processes like the non-immunogenic removal of apoptotic cells.[1][2] The generation of these OxPLs is a key event in various biological contexts, including the regulation of dendritic cell maturation and the initiation of ferroptotic cell death.[7][8]

Data Presentation

Table 1: Substrate Specificity of Human 15-Lipoxygenases

| Enzyme | Primary Substrates | Major Products | Product Ratio (from AA) | Reference(s) |

| ALOX15 (15-LOX-1) | Linoleic Acid (LA), Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA) | 13(S)-HpODE (from LA), 15(S)-HpETE & 12(S)-HpETE (from AA) | ~9:1 (15-HETE:12-HETE) | [1][2][4] |

| ALOX15B (15-LOX-2) | Arachidonic Acid (AA) | 15(S)-HpETE | Exclusively 15-HpETE | [1][2][5] |

Table 2: Kinetic Parameters of Human 15-Lipoxygenase

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| Human Reticulocyte 15-LOX-1 | Linoleic Acid | Data not consistently reported | Data not consistently reported | Data not consistently reported | [9] |

| Human Reticulocyte 15-LOX-1 | Arachidonic Acid | Data not consistently reported | Data not consistently reported | Data not consistently reported | [9] |

| Human Epithelial 15-LOX-2 | Arachidonic Acid | Data not consistently reported | 0.7 - 20 | Data not consistently reported | [10] |

Note: Detailed kinetic parameters for human 15-LOX enzymes are variable in the literature and depend heavily on assay conditions. The provided data indicates ranges or notes where specific values are not consistently available.

Table 3: Examples of 15-Lipoxygenase Inhibitors

| Inhibitor | Target Enzyme(s) | Inhibition Type | IC₅₀ / Kᵢ Value | Reference(s) |

| Compound 10 | h15-LOX-2 | Mixed-type | Kᵢ = 16.4 ± 8.1 µM | [11] |

| Compound 13 | h15-LOX-2 | Mixed-type | Kᵢ = 15.1 ± 7.6 µM | [11] |